molecular formula C9H4BrNO B11883202 7-Bromo-1-benzofuran-5-carbonitrile

7-Bromo-1-benzofuran-5-carbonitrile

Katalognummer: B11883202
Molekulargewicht: 222.04 g/mol
InChI-Schlüssel: KKUJPSATCBVAMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-1-benzofuran-5-carbonitrile is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.

Vorbereitungsmethoden

The synthesis of 7-Bromo-1-benzofuran-5-carbonitrile typically involves the bromination of 1-benzofuran-5-carbonitrile. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 7-position. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require a catalyst to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

7-Bromo-1-benzofuran-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7-position can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofurans, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

7-Bromo-1-benzofuran-5-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Bromo-1-benzofuran-5-carbonitrile and its derivatives depends on their specific biological targets. In medicinal chemistry, these compounds often interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, benzofuran derivatives have been shown to inhibit kinases, proteases, and other enzymes involved in disease pathways .

The molecular targets and pathways involved vary depending on the specific application. For instance, in cancer research, benzofuran derivatives may target cell signaling pathways to inhibit tumor growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

7-Bromo-1-benzofuran-5-carbonitrile can be compared with other benzofuran derivatives, such as:

Eigenschaften

Molekularformel

C9H4BrNO

Molekulargewicht

222.04 g/mol

IUPAC-Name

7-bromo-1-benzofuran-5-carbonitrile

InChI

InChI=1S/C9H4BrNO/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-4H

InChI-Schlüssel

KKUJPSATCBVAMO-UHFFFAOYSA-N

Kanonische SMILES

C1=COC2=C(C=C(C=C21)C#N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.